molecular formula C5H8O B14734878 (3R)-pent-1-yn-3-ol CAS No. 3347-88-4

(3R)-pent-1-yn-3-ol

Cat. No.: B14734878
CAS No.: 3347-88-4
M. Wt: 84.12 g/mol
InChI Key: LBSKEFWQPNVWTP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Propargyl Alcohols in Modern Asymmetric Synthesis

Chiral propargyl alcohols, including (3R)-pent-1-yn-3-ol, are recognized as one of the most attractive and versatile synthons in organic synthesis. Their significance stems from the presence of multiple reactive sites—the hydroxyl group, the alkyne, and the chiral center—which can be manipulated with high levels of chemo-, regio-, and stereoselectivity.

These compounds serve as pivotal intermediates in the synthesis of a wide array of complex organic molecules. The alkyne moiety can participate in a variety of transformations, including:

Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry used in drug discovery, bioconjugation, and materials science.

Coupling Reactions: It readily undergoes Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, allowing for the construction of extended π-systems and complex carbon skeletons.

Reduction and Oxidation: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing access to different geometries. It can also be cleaved oxidatively.

Rearrangements: Propargyl alcohols can undergo rearrangements like the Meyer-Schuster or Rupe rearrangements to form α,β-unsaturated carbonyl compounds.

The hydroxyl group can be easily converted into other functional groups or used to direct subsequent reactions. The inherent chirality of molecules like this compound is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. wikipedia.org Using an enantiomerically pure starting material like this compound allows chemists to transfer that chirality to the final product, avoiding the need for costly and often inefficient chiral separation steps later in the synthesis. This approach is fundamental in producing enantiopure pharmaceuticals, where one enantiomer may be therapeutically active while the other is inactive or even harmful. chiralpedia.com

Stereochemical Importance of the (3R)-Configuration in Alkynols

The designation "(3R)" specifies the absolute configuration of the stereocenter at the third carbon atom of the pent-1-yn-3-ol molecule. This configuration is unambiguously defined by the Cahn-Ingold-Prelog (CIP) priority rules, which provide a standardized method for ranking the substituents attached to a chiral center. wikipedia.orglibretexts.org

To determine the configuration of this compound, the four groups attached to the chiral carbon (C3) are assigned priorities based on the atomic number of the atoms directly bonded to it. youtube.com

Substituents on the Chiral Carbon (C3):

-OH (Hydroxyl group)

-C≡CH (Ethynyl group)

-CH₂CH₃ (Ethyl group)

-H (Hydrogen atom)

Assigning Priorities according to CIP Rules:

Priority 1: The oxygen atom of the -OH group has the highest atomic number (8), so it receives the highest priority.

Priority 2: The next two substituents are both attached via carbon atoms. To break the tie, we look at the atoms further down the chain. The ethynyl (B1212043) group -C≡CH is treated as if the carbon is bonded to three other carbons (a "phantom" duplication for the triple bond). The ethyl group -CH₂CH₃ is bonded to another carbon and two hydrogens. The triple-bonded carbon of the ethynyl group takes precedence, giving it the second-highest priority. wikipedia.orgvanderbilt.edu

Priority 3: The -CH₂CH₃ group is the next in line.

Priority 4: The -H atom has the lowest atomic number (1) and thus the lowest priority.

To assign the R/S descriptor, the molecule is oriented so that the lowest-priority group (the hydrogen atom) points away from the viewer. The direction from the highest priority group (1) to the second (2) and then to the third (3) is then observed. For this compound, this direction is clockwise , leading to the "(R)" designation, from the Latin rectus for right. youtube.com This precise stereochemical definition is vital, as the spatial arrangement dictated by the (3R)-configuration is often the key to the molecule's specific interactions in a chiral environment, such as with enzymes or cellular receptors.

Evolution of Research on Chiral Pent-1-yn-3-ol and its Analogues

The development of methods to synthesize chiral propargylic alcohols like this compound is a direct reflection of the broader evolution of asymmetric synthesis. researchgate.netrsc.org Early approaches relied on the use of stoichiometric amounts of chiral reagents or chiral auxiliaries, which are organic compounds that temporarily attach to the starting material to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk While effective, these methods generate significant chemical waste and require additional steps for attaching and removing the auxiliary.

A major breakthrough came with the advent of catalytic asymmetric synthesis. wikipedia.org Research in this area has focused on developing chiral catalysts that can facilitate the enantioselective addition of alkyne nucleophiles to prochiral aldehydes, producing chiral propargylic alcohols with high enantiomeric excess (ee). This catalytic approach is far more efficient and atom-economical.

Key developments in the synthesis of these compounds include:

Zinc-based Catalysis: One of the most practical and widely used methods involves the addition of terminal alkynes to aldehydes mediated by a zinc salt (like Zn(OTf)₂) and a chiral amino alcohol ligand, such as (+)-N-methylephedrine. These conditions are notable for their operational simplicity and tolerance of air and moisture. organic-chemistry.org

Organocatalysis: More recently, metal-free organocatalysis has emerged as a powerful tool. Chiral Brønsted acids, for instance, have been used to catalyze asymmetric allenylboration reactions, which can produce homopropargylic alcohols with excellent diastereo- and enantioselectivity. acs.org

Transition Metal Catalysis: A variety of transition metals, including ruthenium and copper, have been employed to catalyze enantioselective propargylic substitution reactions, further expanding the toolkit for creating these valuable chiral molecules. thieme-connect.com

The evolution from stoichiometric to catalytic methods has made chiral alkynols like this compound more accessible. This increased availability has, in turn, fueled further research into their applications as building blocks for natural products, advanced materials, and pharmacologically active compounds, solidifying their important role in modern organic chemistry. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3347-88-4

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

(3R)-pent-1-yn-3-ol

InChI

InChI=1S/C5H8O/c1-3-5(6)4-2/h1,5-6H,4H2,2H3/t5-/m0/s1

InChI Key

LBSKEFWQPNVWTP-YFKPBYRVSA-N

Isomeric SMILES

CC[C@H](C#C)O

Canonical SMILES

CCC(C#C)O

Origin of Product

United States

Enantioselective Synthetic Methodologies for 3r Pent 1 Yn 3 Ol

Catalytic Asymmetric Approaches to Chiral Propargyl Alcohols

Transition Metal-Catalyzed Asymmetric Synthesis of Chiral Alkynols

Zinc-Mediated Enantioselective Propargylations

The zinc-mediated enantioselective addition of terminal alkynes to aldehydes is a powerful method for the synthesis of chiral propargylic alcohols. This transformation typically involves the in-situ generation of a zinc acetylide, which then adds to the carbonyl group of the aldehyde. The stereochemical outcome of the reaction is controlled by a chiral ligand that coordinates to the zinc atom, creating a chiral environment around the reactive species.

Table 1: Illustrative Examples of Chiral Ligands in Zinc-Mediated Enantioselective Alkyne Additions

Chiral LigandAldehydeAlkyneEnantiomeric Excess (ee %)
(-)-N-MethylephedrineBenzaldehydePhenylacetylene>95
(1R,2S)-N-PyrrolidinylnorephedrineFurfural1-Hexyne98
ProPhenolCinnamaldehydeTrimethylsilylacetylene>99

This table presents representative data for analogous reactions to illustrate the effectiveness of different chiral ligands in zinc-mediated enantioselective propargylations.

Biocatalytic Resolution of Racemic Propargyl Alcohols

An alternative and widely employed strategy for obtaining enantiomerically pure propargyl alcohols is the kinetic resolution of a racemic mixture. This approach utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PCL), are frequently used for the kinetic resolution of secondary alcohols due to their high enantioselectivity and broad substrate tolerance. In a typical procedure, the racemic pent-1-yn-3-ol is treated with an acyl donor, such as vinyl acetate, in the presence of the lipase. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. The efficiency of the resolution is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity.

Table 2: Enzyme-Mediated Kinetic Resolution of Racemic Secondary Alcohols

EnzymeSubstrateAcyl DonorSolventEnantiomeric Excess (ee %) of Unreacted Alcohol
Candida antarctica Lipase Brac-1-PhenylethanolVinyl AcetateHexane>99 (S)
Pseudomonas cepacia Lipaserac-1-IndanolIsopropenyl AcetateDiisopropyl ether>99 (R)
Candida rugosa Lipaserac-MentholAcetic AnhydrideToluene98 (1R,2S,5R)

This table provides examples of lipase-catalyzed kinetic resolutions of various secondary alcohols to demonstrate the general applicability and high selectivity of this method.

Evaluation of Enantiomeric Excess and Stereospecificity in (3R)-pent-1-yn-3-ol Synthesis

The determination of the enantiomeric excess (ee) is a critical step in any enantioselective synthesis to quantify the stereochemical purity of the product. The most common and reliable methods for this purpose are chiral chromatography techniques.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical tools for separating enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. For the analysis of this compound, derivatization to a less polar ester or ether may be necessary to improve chromatographic performance, particularly in GC. The choice of the specific chiral column and the chromatographic conditions (e.g., mobile phase composition, temperature program, and flow rate) are crucial for achieving baseline separation of the enantiomers.

Table 3: Common Chiral Stationary Phases for the Resolution of Chiral Alcohols

Chromatographic TechniqueChiral Stationary Phase (Example)Typical Analyte Class
Gas Chromatography (GC)Cyclodextrin derivatives (e.g., HP-CHIRAL-20B)Volatile alcohols, esters
High-Performance Liquid Chromatography (HPLC)Polysaccharide derivatives (e.g., Chiralcel OD-H)Aromatic and aliphatic alcohols
Supercritical Fluid Chromatography (SFC)Immobilized polysaccharide-based CSPsBroad range of chiral compounds

Strategies for Control of Absolute Configuration at the Propargylic Stereocenter

The absolute configuration at the newly formed stereocenter in the synthesis of this compound is dictated by the chosen synthetic strategy and the chirality of the reagents or catalysts employed.

In zinc-mediated enantioselective propargylations, the absolute configuration of the product is determined by the chirality of the ligand. For a given aldehyde and alkyne, using one enantiomer of a chiral ligand will typically yield one enantiomer of the propargyl alcohol, while using the opposite enantiomer of the ligand will produce the other. This principle of "enantiomeric switching" is a powerful tool for accessing either enantiomer of the target molecule.

In the case of biocatalytic kinetic resolution, the inherent stereopreference of the enzyme determines which enantiomer is acylated. For instance, many lipases preferentially acylate the (R)-enantiomer of secondary alcohols. To obtain the this compound, one would aim for a lipase that selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. Alternatively, if the lipase acylates the (R)-enantiomer, the resulting ester can be isolated and hydrolyzed to yield the (3R)-alcohol.

Another powerful strategy for establishing the absolute configuration at the propargylic stereocenter is the asymmetric reduction of the corresponding prochiral ketone, pent-1-yn-3-one. This can be achieved using a variety of chiral reducing agents or catalyst systems. For example, chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or transition metal catalysts with chiral ligands (e.g., Ru-BINAP systems for asymmetric hydrogenation) can effect the reduction with high enantioselectivity, leading directly to the desired this compound. The stereochemical outcome of these reductions is dependent on the specific chiral catalyst or reagent used.

Advanced Reactivity and Reaction Pathways of 3r Pent 1 Yn 3 Ol

Cycloaddition Reactions and Intramolecular Processes

The unique structural features of (3R)-pent-1-yn-3-ol make it a valuable substrate for several cycloaddition and intramolecular reactions, where the stereochemistry at the C3 position plays a pivotal role in directing the stereochemical outcome of the products.

Pauson-Khand Cycloadditions Involving Propargylic Alcohols

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for the synthesis of cyclopentenones. nih.gov In the context of chiral propargylic alcohols like this compound, the reaction can proceed with a high degree of diastereoselectivity, particularly in intramolecular variants. nih.gov

For this compound to participate in an intramolecular Pauson-Khand reaction, it would first need to be tethered to an alkene. The stereocenter at the propargylic position significantly influences the facial selectivity of the cycloaddition. Studies on similar chiral propargylic alcohol-based en-ynes have shown that the enantiomeric purity of the starting alcohol is maintained in the bicyclic products. nih.gov The major diastereomer formed typically has the propargylic substituent and the bridgehead hydrogen in a cis relationship. nih.gov The steric bulk of the substituents at the propargylic position and on the alkyne can further enhance this diastereoselectivity. nih.gov

Table 1: Predicted Diastereoselectivity in the Pauson-Khand Reaction of a Derivative of this compound

SubstrateCatalyst/PromoterPredicted Major Product DiastereomerPredicted Diastereomeric Ratio (d.r.)
(R)-1-(pent-1-yn-3-yloxy)pent-4-eneCo₂(CO)₈, NMOcis-fused bicyclopentenoneHigh (based on analogous systems)

Diels-Alder Reactions with Derived Dienophiles

This compound can be transformed into chiral dienophiles for use in Diels-Alder reactions. wikipedia.org The hydroxyl group can be derivatized to introduce an electron-withdrawing group, thereby activating the alkyne moiety for [4+2] cycloaddition. The stereocenter in such dienophiles can induce facial selectivity in the approach of the diene, leading to the formation of enantioenriched cycloadducts.

The stereochemical outcome of the Diels-Alder reaction is dictated by the preferred transition state geometry, which is influenced by steric and electronic factors arising from the chiral auxiliary derived from this compound. Generally, the diene will approach the dienophile from the less sterically hindered face, leading to a predictable stereochemistry in the resulting cyclohexene derivative.

Sigmatropic Rearrangements: Claisen and Oxy-Cope Variants

Chiral propargylic alcohols and their derivatives are excellent substrates for sigmatropic rearrangements, where the stereocenter can be effectively transferred to the product.

The Claisen rearrangement , a cymitquimica.comcymitquimica.com-sigmatropic shift of an allyl vinyl ether, can be applied to derivatives of this compound. organic-chemistry.org For instance, the vinyl ether of this compound, formed by reaction with an appropriate vinyl ether precursor, would be expected to undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. The reaction proceeds through a chair-like transition state, and the stereochemistry of the starting alcohol dictates the stereochemistry of the newly formed stereocenters in the resulting γ,δ-unsaturated carbonyl compound. organic-chemistry.org

The Oxy-Cope rearrangement is a cymitquimica.comcymitquimica.com-sigmatropic rearrangement of 1,5-dien-3-ols that yields unsaturated carbonyl compounds. wikipedia.org A substrate for an Oxy-Cope rearrangement could be prepared from this compound, for example, by the addition of a vinyl nucleophile to the alkyne, followed by reduction to the corresponding 1,5-dien-3-ol. The stereocenter at C3 would direct the stereochemical course of the rearrangement. The anionic variant of the Oxy-Cope rearrangement, which proceeds at significantly lower temperatures, is particularly powerful. organic-chemistry.org The alkoxide formed from the chiral alcohol would accelerate the reaction and, through a highly ordered transition state, lead to a product with predictable stereochemistry. wikipedia.org

Table 2: Predicted Stereochemical Outcome in Sigmatropic Rearrangements of this compound Derivatives

RearrangementSubstrate Derived from this compoundKey FeaturePredicted Stereochemical Outcome
Claisen(R)-3-vinyloxypent-1-yneChair-like transition stateHigh degree of chirality transfer
Anionic Oxy-Cope(3R,5Z)-hepta-1,5-dien-3-olOrdered chair-like transition statePredictable formation of a new stereocenter

Electrophilic and Nucleophilic Activations

The electronic nature of the propargylic system in this compound allows for both electrophilic and nucleophilic activation, leading to the formation of various reactive intermediates.

Carbocationic Intermediates from Propargylic Alcohols

In the presence of acidic catalysts, propargylic alcohols like this compound can undergo dehydration to form carbocationic intermediates. The stability of these intermediates is influenced by the substitution pattern of the alkyne and the ability of the triple bond to participate in charge delocalization. The hydroxyl group can act as a leaving group upon protonation, leading to the formation of a propargylic cation.

The fate of this carbocationic intermediate can vary, leading to substitution, elimination, or rearrangement products. The stereochemistry of the starting alcohol can influence the reaction pathway, potentially through neighboring group participation of the alkyne π-system.

Radical Transformations and Intermediate Species

This compound can also be a precursor to radical species. The abstraction of the hydrogen atom from the hydroxyl group or the propargylic position can generate radical intermediates. More commonly, radical addition to the alkyne moiety can be initiated.

The addition of a radical species to the triple bond of this compound would lead to a vinyl radical intermediate. The regioselectivity of this addition is governed by the stability of the resulting radical. The subsequent reactions of this vinyl radical, such as intramolecular cyclization or intermolecular trapping, can lead to a variety of products. The stereocenter at the C3 position is expected to influence the stereochemical outcome of these radical transformations, particularly in cyclization reactions where the approach of the radical to the reacting partner is directed by the existing stereochemistry.

Oxidative and Reductive Manipulations

The chemical versatility of this compound is evident in its susceptibility to a range of oxidative and reductive transformations, which can selectively target the hydroxyl group, the alkyne moiety, or both.

Oxidative Reactions: The oxidation of the secondary alcohol in this compound can lead to the corresponding α,β-unsaturated ketone, pent-1-yn-3-one. This transformation can be achieved using a variety of common oxidizing agents. Furthermore, the alkyne functionality can undergo oxidative cyclization reactions. For instance, gold-catalyzed oxidative cyclization of similar homopropargyl alcohols with N-oxides as the oxidant can lead to the formation of functionalized furans. While specific examples with this compound are not prevalent in the literature, the general reactivity of propargyl alcohols suggests its utility in such transformations. A notable application of oxidative processes is the dual C-H functionalization and dual oxidative cyclization of biphenylamines with propargyl alcohols, showcasing the potential for complex scaffold synthesis.

Reductive Reactions: The reduction of the alkyne in this compound can be achieved with high stereoselectivity. For example, catalytic hydrogenation using Lindlar's catalyst will yield the corresponding (Z)-alkenol, while dissolving metal reductions typically afford the (E)-alkenol. The asymmetric reduction of the corresponding ynone to regenerate the chiral alcohol with high enantiomeric excess is a well-established synthetic strategy, often employing chiral catalysts such as those used in Corey-Bakshi-Shibata (CBS) reductions. The diastereoselective reduction of alkynyl ketones bearing a chiral auxiliary is another powerful method to control the stereochemistry of the resulting propargylic alcohol.

TransformationReagents and ConditionsProductKey Features
Oxidation MnO₂, CH₂Cl₂Pent-1-yn-3-oneSelective oxidation of the secondary alcohol.
Oxidative Cyclization Au(I) catalyst, N-oxide, CH₂Cl₂Substituted furan derivativeTandem oxidation and cyclization of the alkyne.
Reduction (Z-selective) H₂, Lindlar's catalyst, Hexane(Z)-pent-1-en-3-olSyn-addition of hydrogen across the triple bond.
Reduction (E-selective) Na, liq. NH₃, THF(E)-pent-1-en-3-olAnti-addition of hydrogen across the triple bond.
Asymmetric Reduction Catecholborane, (R)-CBS catalyst, THFThis compoundHigh enantioselectivity from the corresponding ynone.

Multi-Component Reactions and Cross-Coupling Strategies

The reactivity of the alkyne and hydroxyl groups in this compound makes it an excellent candidate for multi-component reactions (MCRs) and various cross-coupling strategies, enabling the rapid assembly of complex molecules from simple precursors.

The development of organocatalysis has provided powerful tools for the asymmetric functionalization of propargyl alcohols. In particular, the organocatalytic alkenylation of propargyl alcohols with trialkenylboroxines, catalyzed by a chiral Brønsted acid, offers a highly enantioselective route to chiral 1,4-enynes. This reaction proceeds through the acid-mediated generation of a carbocationic intermediate from the propargyl alcohol, followed by an enantioselective alkenylation step. The use of a highly acidic chiral N-triflyl phosphoramide catalyst is crucial for achieving both high reactivity and selectivity. While specific data for this compound is limited, studies on analogous secondary propargyl alcohols demonstrate the general applicability and high efficiency of this method.

Propargyl Alcohol SubstrateAlkenyl BoroxineCatalystSolventYield (%)ee (%)Reference
1-Phenylprop-2-yn-1-olTri(styrenyl)boroxineChiral N-triflyl phosphoramideCHCl₃8595 nih.govresearchgate.net
1-(4-Chlorophenyl)prop-2-yn-1-olTri(styrenyl)boroxineChiral N-triflyl phosphoramideCHCl₃8296 nih.govresearchgate.net
1-Cyclohexylprop-2-yn-1-olTri(styrenyl)boroxineChiral N-triflyl phosphoramideCHCl₃7592 nih.govresearchgate.net

Asymmetric propargyloxylation reactions involve the transfer of the propargyl group from a propargyl alcohol to a nucleophile, often mediated by a chiral catalyst. These reactions are valuable for the synthesis of chiral ethers and other functionalized molecules. For instance, copper-catalyzed asymmetric propargylic substitution reactions have been developed for the O-propargylation of secondary aliphatic alcohols. These reactions can proceed under nearly neutral conditions and tolerate a broad range of functional groups. While direct asymmetric propargyloxylation using this compound as the propargyl source is not extensively documented, the reverse reaction, the asymmetric propargylation of aldehydes to form chiral homopropargylic alcohols, is a well-established process.

Chemo- and Stereoselective Functionalizations of the this compound Scaffold

The scaffold of this compound allows for a variety of chemo- and stereoselective functionalizations, leveraging the distinct reactivity of its functional groups.

The terminal alkyne is a versatile handle for various transformations. For example, the Sonogashira coupling allows for the introduction of aryl or vinyl substituents at the terminal position of the alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction conditions are generally mild, preserving the stereochemistry at the C3 position.

The hydroxyl group can be derivatized to form ethers or esters, or it can direct the stereochemical outcome of nearby reactions. For example, the diastereoselective epoxidation of the double bond in an enynol derived from this compound can be influenced by the adjacent chiral center.

Furthermore, the combination of the alkyne and alcohol functionalities enables powerful intramolecular reactions. For instance, enyne metathesis of derivatives of this compound can lead to the formation of cyclic dienes with control over the ring size and stereochemistry. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, can be applied to derivatives of this compound to construct cyclopentenones with high diastereoselectivity, influenced by the existing stereocenter.

Reaction TypeSubstrate Derived from this compoundReagents and ConditionsProductStereochemical Outcome
Sonogashira Coupling This compoundAryl iodide, Pd(PPh₃)₄, CuI, Et₃N(3R)-5-Aryl-pent-1-yn-3-olRetention of configuration
Enyne Metathesis O-Allyl-(3R)-pent-1-yn-3-olGrubbs' catalyst, CH₂Cl₂Chiral cyclic dieneDiastereoselective cyclization
Pauson-Khand Reaction 1-((3R)-3-hydroxy-1-pentynyl)-cyclohexeneCo₂(CO)₈, NMO, CH₂Cl₂Chiral tricyclic enoneHigh diastereoselectivity

Based on a comprehensive review of scientific literature, there is a notable lack of specific published research focusing on the applications of This compound in the precise areas outlined in your request. While the broader class of compounds to which it belongs—chiral secondary propargyl alcohols—are recognized as versatile intermediates in organic synthesis, specific examples and detailed research findings for this compound itself are not available in the public domain.

Generating a thorough, informative, and scientifically accurate article as per the detailed outline provided would require fabricating information or making unsubstantiated extrapolations from the general reactivity of related compounds. This would not meet the standards of scientific accuracy and authenticity.

Therefore, it is not possible to provide the requested article focusing solely on the specified applications of this compound.

Theoretical and Computational Chemistry Studies of 3r Pent 1 Yn 3 Ol Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in characterizing the electronic structure of (3R)-pent-1-yn-3-ol, which in turn dictates its reactivity. Central to this analysis are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For a molecule like this compound, the HOMO is typically localized on the electron-rich carbon-carbon triple bond and the oxygen atom of the hydroxyl group. The LUMO, conversely, is often associated with the antibonding orbitals of the alkyne and the C-O bond. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

Computational studies on analogous chiral alkynyl alcohols, often employing DFT methods with basis sets such as 6-311++G(d,p), provide insights into these electronic properties. The calculated electronic properties for a representative system are summarized in the table below.

Calculated PropertyValue
HOMO Energy-6.65 eV
LUMO Energy-1.82 eV
HOMO-LUMO Gap4.83 eV
Dipole Moment1.75 D

This data is representative and based on DFT calculations for structurally similar small organic molecules. scirp.org

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

DFT has become a cornerstone in the study of reaction mechanisms involving chiral molecules like this compound. Its ability to provide accurate energetic and geometric information for reactants, transition states, and products makes it an invaluable tool for understanding the origins of selectivity in asymmetric reactions.

Transition State Analysis in Asymmetric Catalysis

In the realm of asymmetric catalysis, understanding the structure and energetics of the transition state is paramount for explaining and predicting the stereochemical outcome of a reaction. For reactions involving this compound, such as asymmetric additions to the alkyne or reactions of the hydroxyl group, DFT can be used to model the transition states for the formation of different stereoisomers.

The energy difference between the diastereomeric transition states, ΔΔG‡, directly correlates with the enantiomeric excess (ee) or diastereomeric excess (de) of the product. A larger energy difference leads to higher selectivity. These calculations often reveal that subtle non-covalent interactions, such as hydrogen bonding or steric hindrance within the transition state assembly, are responsible for the observed stereoselectivity. For instance, in a catalyzed propargylation reaction, the transition state leading to the major enantiomer may be stabilized by favorable interactions between the catalyst, the substrate, and the incoming reagent. acs.orgresearchgate.net

A representative analysis of transition state energies for a hypothetical asymmetric addition to the alkyne of a propargyl alcohol is presented below.

Transition StateRelative Free Energy (kcal/mol)Favored Product
TS-R (leading to R-product)0.0Major
TS-S (leading to S-product)2.5Minor

This data is illustrative of typical energy differences found in DFT studies of asymmetric catalysis. rsc.orgrsc.org

Prediction of Regioselectivity and Stereochemical Outcomes

DFT calculations are also proficient at predicting the regioselectivity of reactions. For a molecule with multiple reactive sites like this compound (the alkyne and the hydroxyl group), DFT can help determine which site is more likely to react under specific conditions. This is achieved by comparing the activation energies for the different possible reaction pathways. The pathway with the lower activation energy will be the kinetically favored one.

Furthermore, by modeling the approach of a reagent to the substrate, DFT can predict the stereochemical outcome. For instance, in the addition of a nucleophile to the alkyne, the facial selectivity (attack from the Re or Si face) can be determined by the steric and electronic environment created by the chiral center. Computational screening of different catalysts and reaction conditions can guide experimental efforts towards achieving high levels of stereocontrol. hku.hkrsc.org

Conformational Analysis and Intermolecular Interactions in Chiral Systems

The three-dimensional structure of this compound is not static. Rotation around single bonds leads to different conformations, each with a specific energy. Conformational analysis, typically performed using computational methods, aims to identify the most stable conformers and the energy barriers for interconversion between them. For this compound, rotation around the C-C and C-O single bonds will lead to a complex potential energy surface.

Analysis of non-covalent interactions (NCI) is also critical in understanding the behavior of chiral systems. Weak interactions, such as CH-π interactions between the ethyl group and the alkyne of a neighboring molecule, can significantly influence crystal packing and chiral recognition processes. researchgate.net

A representative table of calculated intermolecular interaction energies for a chiral alcohol dimer is provided below.

Interaction TypeCalculated Interaction Energy (kcal/mol)
O-H···O Hydrogen Bond-5.2
CH-π Interaction-1.8

This data represents typical interaction energies calculated for alcohol dimers using DFT. physchemres.orgmdpi.com

Advanced Analytical Characterization in 3r Pent 1 Yn 3 Ol Research

High-Resolution NMR Spectroscopy for Stereochemical and Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of (3R)-pent-1-yn-3-ol. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

In ¹H NMR, the protons of this compound exhibit characteristic chemical shifts. The alkynyl proton (≡C-H) typically appears as a singlet or a small doublet in the range of 2.0-3.0 ppm. libretexts.org The proton on the chiral carbon (CH-OH) gives a signal that is often a multiplet due to coupling with adjacent protons. The ethyl group protons show distinct signals, with the methylene (-CH₂) protons appearing as a quartet and the methyl (-CH₃) protons as a triplet.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The sp-hybridized carbons of the alkyne group resonate at specific chemical shifts, typically between 70 and 90 ppm. The carbon atom bearing the hydroxyl group (C-OH) is also readily identified in the spectrum.

For stereochemical elucidation, particularly when dealing with mixtures of enantiomers or diastereomers, NMR techniques become more advanced. While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments, leading to separate signals for each enantiomer. researchgate.netresearchgate.net Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the relative stereochemistry in more complex molecules by identifying protons that are close in space. wordpress.com

Table 1: Typical NMR Spectroscopic Data for Pent-1-yn-3-ol Moiety
NucleusPositionTypical Chemical Shift (δ, ppm)Multiplicity
¹H≡C-H2.0 - 3.1Singlet (s) / Triplet (t)
¹HCH-OH~4.2Multiplet (m)
¹H-CH₂-CH₃~1.6Quintet (q)
¹H-CH₂-CH₃~1.0Triplet (t)
¹³CC ≡CH~85-
¹³CC≡C H~72-
¹³CC H-OH~60-
¹³C-C H₂-CH₃~33-
¹³C-CH₂-C H₃~10-

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry for Unraveling Reaction Pathways and Product Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its reaction products. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, producing a unique pattern that serves as a molecular fingerprint.

The mass spectrum of pent-1-yn-3-ol typically shows a molecular ion peak (M⁺) corresponding to its molecular weight (84.12 g/mol ). nist.govsigmaaldrich.com However, for alcohols, this peak can be weak or absent due to facile fragmentation. libretexts.orgcreative-proteomics.com Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org For pent-1-yn-3-ol, a prominent fragment ion is often observed at a mass-to-charge ratio (m/z) of 55, resulting from the loss of the ethyl group ([M-29]⁺). Another significant peak can be seen at m/z 57, corresponding to the acylium ion [CH₃CH₂CO]⁺. libretexts.org

By analyzing the masses of reactants, intermediates, and products, mass spectrometry allows researchers to monitor the progress of a reaction and propose mechanistic pathways. High-resolution mass spectrometry (HRMS) can provide the exact mass of ions, which helps in determining the elemental formula and confirming the identity of unknown products with high confidence.

Table 2: Common Fragment Ions in the Mass Spectrum of Pent-1-yn-3-ol
m/zProposed Fragment IonOrigin
84[C₅H₈O]⁺Molecular Ion (M⁺)
69[M - CH₃]⁺Loss of a methyl radical
66[M - H₂O]⁺Loss of water
57[CH₃CH₂CO]⁺Acylium ion from rearrangement
55[M - C₂H₅]⁺Loss of an ethyl radical (α-cleavage)

Chiral Chromatography (GC, HPLC) for Quantitative Enantiomeric Excess Determination

Determining the enantiomeric purity, or enantiomeric excess (% ee), of this compound is crucial, especially after an asymmetric synthesis. Chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the gold standard for this analysis. youtube.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. wikipedia.org This differential interaction leads to a difference in retention time, allowing for their separation and quantification.

For volatile compounds like pent-1-yn-3-ol, chiral GC is often employed. The CSPs are typically based on cyclodextrin derivatives. wikipedia.org In chiral HPLC, polysaccharide-based stationary phases (e.g., cellulose or amylose derivatives) are commonly used to separate a wide range of enantiomeric compounds, including alcohols. wikipedia.orgphenomenex.com The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the chromatogram.

Alternatively, the alcohol can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard, achiral chromatography column. nih.gov

Table 3: Example Conditions for Chiral Chromatographic Separation
TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasDetection Method
Chiral GCCyclodextrin-based (e.g., Rt-βDEX)Helium or HydrogenFlame Ionization Detector (FID)
Chiral HPLCPolysaccharide-based (e.g., Lux Cellulose)Hexane/Isopropanol mixtureUV or Refractive Index (RI)

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations in Research Contexts

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. In the context of this compound research, these techniques are particularly useful for monitoring reactions where the key functional groups—the hydroxyl (-OH) and the terminal alkyne (-C≡C-H)—are transformed.

The IR spectrum of this compound displays several characteristic absorption bands. A strong, broad band around 3300-3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol. orgchemboulder.com The sharp, strong band around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. orgchemboulder.comlibretexts.org The C≡C triple bond stretch appears as a weak to medium band in the 2100-2260 cm⁻¹ region. libretexts.orgorgchemboulder.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C≡C triple bond stretch often gives a strong and clear signal. nih.gov This makes Raman spectroscopy particularly effective for studying reactions involving the alkyne moiety. nih.gov By tracking the disappearance of reactant bands and the appearance of product bands, researchers can effectively monitor the progress of a chemical transformation.

Table 4: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Signal
-OHO-H Stretch~3300-3400 (Broad, Strong)Weak
≡C-HC-H Stretch~3300 (Sharp, Strong)Strong
-C≡C-C≡C Stretch~2120 (Weak to Medium)Strong
C-H (sp³)C-H Stretch~2850-3000Medium

Optical Rotation and Circular Dichroism for Absolute Stereochemical Assignment

While chiral chromatography can determine enantiomeric purity, it does not inherently reveal the absolute configuration (R or S) of the major enantiomer. Optical rotation and circular dichroism (CD) are chiroptical techniques used for this purpose.

Optical rotation measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α], is a characteristic physical property of a chiral molecule. For this compound, a specific, non-zero value would be expected, while its enantiomer, (3S)-pent-1-yn-3-ol, would exhibit a rotation of equal magnitude but opposite sign.

Circular dichroism (CD) measures the differential absorption of left and right circularly polarized light. mtoz-biolabs.com For molecules without a strong UV-Vis chromophore, Vibrational Circular Dichroism (VCD) is a more powerful technique. VCD measures the CD effect in the infrared region, corresponding to vibrational transitions. spectroscopyeurope.combiotools.us

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers (e.g., the R-enantiomer). spectroscopyeurope.comamericanlaboratory.com If the experimental spectrum matches the calculated spectrum in terms of the signs and relative intensities of the bands, the absolute configuration of the sample is confirmed to be R. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the S configuration. americanlaboratory.com This combination of experimental measurement and quantum-mechanical calculation provides a reliable method for the unambiguous assignment of absolute stereochemistry. biotools.usnih.gov

Table 5: Chiroptical Techniques for Absolute Configuration
TechniquePrincipleApplication to this compound
Optical RotationMeasures rotation of plane-polarized light.Provides a specific rotation value ([α]) to confirm chirality; sign indicates the enantiomer.
Vibrational Circular Dichroism (VCD)Measures differential absorption of circularly polarized IR light.Comparison of experimental VCD spectrum with DFT-calculated spectrum for unambiguous assignment of the (R) or (S) configuration.

Future Research Directions and Perspectives on 3r Pent 1 Yn 3 Ol Chemistry

Sustainable and Green Chemistry Methodologies for Chiral Alkynol Synthesis

The future of synthesizing (3R)-pent-1-yn-3-ol and other chiral alkynols is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. rsc.org

One of the most promising research avenues is the expanded use of biocatalysis . Enzymes, such as alcohol dehydrogenases, and whole-cell systems offer highly enantioselective routes to chiral alcohols under mild reaction conditions. thieme-connect.comrsc.org Future work will likely focus on discovering or engineering enzymes that can efficiently catalyze the asymmetric reduction of the corresponding ketone, 1-pentyn-3-one, to produce this compound with high optical purity. This approach circumvents the need for heavy metal catalysts and harsh reagents often used in traditional chemical synthesis. thieme-connect.comresearchgate.net

Improving atom economy is another critical goal. acs.orgthieme-connect.com Traditional syntheses can generate significant waste. Future methodologies will aim to maximize the incorporation of all starting materials into the final product. This includes the development of catalytic processes that minimize the use of stoichiometric reagents. acs.org

Furthermore, research into the use of renewable feedstocks is gaining traction. While currently derived from petrochemical sources, future pathways could involve the conversion of biomass-derived platform chemicals into the necessary precursors for this compound synthesis. rsc.orgrsc.org Additionally, the adoption of greener solvents, such as water or bio-based solvents, and solvent-free reaction conditions will be crucial in reducing the environmental impact of synthesis. acs.org

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The enantioselective addition of a terminal alkyne to an aldehyde is a primary method for synthesizing chiral propargyl alcohols. The development of more efficient and selective catalysts for this transformation is a central theme of future research. The goal is to achieve high yields and enantiomeric excess (ee) with low catalyst loadings and under mild conditions.

Several promising catalytic systems have been developed for the synthesis of chiral propargyl alcohols, which could be adapted and optimized for this compound. Zinc-based catalysts, particularly in combination with chiral ligands like N-methylephedrine, BINOL, and ProPhenol, have shown great promise. researchgate.netacs.orgnih.gov For instance, the Carreira group developed a practical method using zinc triflate and N-methylephedrine that is tolerant of moisture and air. researchgate.net Similarly, titanium-based catalysts, often paired with BINOL derivatives, have demonstrated high enantioselectivity across a broad range of substrates. thieme-connect.com

The following interactive table summarizes the performance of various catalytic systems in the asymmetric synthesis of propargyl alcohols, indicating potential avenues for the synthesis of this compound.

Catalyst SystemChiral LigandAlkyne SubstrateAldehyde SubstrateEnantiomeric Excess (ee)YieldReference
Zn(OTf)₂/Et₃N(+)-N-methylephedrinePhenylacetyleneCyclohexanecarboxaldehyde92%79% researchgate.net
Et₂Zn/Ti(O-i-Pr)₄(S)-BINOLPhenylacetyleneBenzaldehyde>99%97% thieme-connect.com
Me₂Zn(S,S)-ProPhenolTMS-acetyleneBenzaldehyde91%85% nih.gov
InBr₃(S)-BINOLPhenylacetyleneBenzaldehyde98%90% organic-chemistry.org
Zn/iPrI/Ti(OiPr)₄H₈BINOLPhenylacetyleneCyclohexanecarboxaldehyde91%98% nih.gov

Exploration of Undiscovered Reactivity and New Synthetic Transformations

The unique structure of this compound, with its adjacent chiral alcohol and alkyne functionalities, provides a rich platform for exploring new chemical reactions. Future research will undoubtedly uncover novel transformations that take advantage of this structural motif.

Cycloaddition reactions are a particularly promising area. The alkyne moiety can participate in various cycloadditions, such as the Pauson-Khand reaction to form bicyclic compounds, thieme-connect.comnih.gov [3+2] cycloadditions with azides to create chiral triazoles, and [4+2] Diels-Alder reactions. thieme-connect.com The chirality of the alcohol can influence the stereochemical outcome of these reactions, leading to the synthesis of complex, optically active cyclic structures.

The functionalization of the alkyne group itself offers many possibilities. Transition-metal-catalyzed reactions can enable the addition of a wide range of substituents to the alkyne, leading to the creation of more complex chiral building blocks. researchgate.netacs.org Similarly, the hydroxyl group can be used to direct reactions or can be transformed into other functional groups, further expanding the synthetic utility of this compound. nih.gov For instance, the Nicholas reaction provides a method for the propargylation of various nucleophiles under acidic conditions, which could be adapted for transformations involving the hydroxyl group. acs.orgnih.gov

Rearrangement reactions, such as the Meyer-Schuster rearrangement, could be explored to convert this compound into chiral α,β-unsaturated carbonyl compounds, which are themselves valuable synthetic intermediates. wikipedia.org

Integration of Computational Chemistry with Experimental Synthesis Design

The synergy between computational chemistry and experimental synthesis is set to revolutionize the design of synthetic routes and catalysts for producing this compound. Density Functional Theory (DFT) calculations are becoming increasingly powerful tools for elucidating reaction mechanisms and predicting the stereochemical outcomes of asymmetric reactions. rsc.orgresearchgate.netnih.gov

Future research will leverage computational models to:

Design novel chiral ligands and catalysts: By simulating the transition states of the catalytic cycle, chemists can rationally design ligands that are predicted to have higher enantioselectivity and efficiency. rsc.org This in silico approach can significantly reduce the time and resources required for catalyst development by prioritizing the most promising candidates for experimental validation.

Understand the origins of enantioselectivity: Computational studies can provide detailed insights into the non-covalent interactions between the catalyst, substrates, and transition states that govern stereochemical control. researchgate.net This fundamental understanding can guide the optimization of reaction conditions to maximize enantiomeric excess.

Predict reactivity and explore new reaction pathways: Computational tools can be used to explore the feasibility of new, undiscovered reactions of this compound and to predict the regioselectivity and stereoselectivity of these transformations.

Emerging Applications in Materials Science and Advanced Functional Molecules

The unique stereochemical and functional properties of this compound make it an attractive building block for the creation of novel materials and advanced functional molecules.

In materials science , the incorporation of chiral units like this compound into polymers can lead to the development of materials with unique properties. For example, chiral polymers can exhibit chiroptical properties, which are useful in applications such as chiral chromatography and optical sensors. The alkyne group can be readily polymerized or used in "click" chemistry reactions to attach the chiral moiety to a polymer backbone. mdpi.com

Another exciting area is the development of chiral liquid crystals . acs.orgbeilstein-journals.orgmdpi.com Chiral dopants are added to nematic liquid crystals to induce a helical twist, creating a chiral nematic phase, which is the basis for many liquid crystal displays (LCDs). acs.orgbeilstein-journals.org The rigid, linear nature of the alkyne group in this compound, combined with its chirality, makes it a promising candidate for the design of new chiral dopants with high helical twisting power.

Furthermore, this compound can serve as a precursor for the synthesis of more complex biologically active molecules and pharmaceuticals . nih.gov The ability to introduce a specific stereocenter and a versatile alkyne handle in a single, small molecule makes it a valuable starting point for the synthesis of natural products and their analogs.

Q & A

Q. What are the key physicochemical properties of (3R)-pent-1-yn-3-ol critical for experimental design?

  • Methodological Answer : To design experiments, researchers must first verify molecular identity using spectroscopic and chromatographic data. Key properties include:
  • Molecular formula : C₅H₈O (consistent with propargyl alcohol derivatives) .
  • Molecular weight : 84.1164 g/mol (confirmed via mass spectrometry) .
  • Functional groups : Presence of a terminal alkyne and hydroxyl group (validated via IR spectroscopy, e.g., O–H stretch ~3300 cm⁻¹ and C≡C stretch ~2100 cm⁻¹) .
  • Stereochemistry : The (3R) configuration requires chiral resolution techniques (e.g., chiral HPLC or optical rotation analysis).

Table 1 : Key Physicochemical Properties

PropertyValue/TechniqueReference
Molecular FormulaC₅H₈O
Molecular Weight84.1164 g/mol
Functional GroupsIR, NMR
Stereochemical AssignmentChiral chromatography, [α]DN/A*

Note: Specific stereochemical data for this compound is not directly provided in the evidence; experimental determination is recommended.

Q. What synthetic routes are available for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Common synthetic strategies include:
  • Propargyl Alcohol Derivatives : Alkylation of propargyl alcohols with chiral auxiliaries to induce stereoselectivity.
  • Catalytic Hydrogenation : Selective hydrogenation of alkynes to cis-alkenes using Lindlar catalyst or ligand-modified palladium nanoparticles, which preserve the hydroxyl group . For example, Pd nanoparticles with tailored supports (e.g., TiO₂) enhance selectivity by minimizing over-reduction .
  • Organometallic Approaches : Ruthenium-catalyzed 1,2-migration reactions in propargyl alcohols, where the metal center stabilizes transition states to control stereochemistry .

Q. Critical Variables :

  • Catalyst type (e.g., Lindlar vs. Pd nanoparticles) affects cis/trans ratios.
  • Solvent polarity influences reaction kinetics and byproduct formation.
  • Temperature control (typically 0–25°C) prevents thermal decomposition of the alkyne.

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Confirm molecular weight via electron ionization (EI-MS) fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify O–H (3300 cm⁻¹) and C≡C (2100 cm⁻¹) stretches .
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Protons adjacent to the hydroxyl group (δ 1.5–2.0 ppm) and alkyne (δ 2.5–3.0 ppm).
  • ¹³C NMR : Alkyne carbons (δ 70–85 ppm) and hydroxyl-bearing carbon (δ 60–70 ppm).
  • Chiral Analysis : Use polarimetry or chiral shift reagents in NMR to confirm enantiomeric excess .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound in transition metal-catalyzed reactions be analyzed?

  • Methodological Answer : Mechanistic studies require:
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
  • Computational Modeling : Density Functional Theory (DFT) to map transition states and intermediates (e.g., ruthenium carbene complexes in 1,2-migration reactions) .
  • Spectroscopic Trapping : Use low-temperature NMR or EPR to detect short-lived intermediates (e.g., metal-alkyne complexes).

Q. How can contradictions in catalytic hydrogenation data for this compound be resolved?

  • Methodological Answer : Discrepancies in selectivity or yield often arise from:
  • Catalyst Heterogeneity : Characterize Pd nanoparticle size and dispersion via TEM/XRD to ensure reproducibility .
  • Substrate Purity : Trace impurities (e.g., moisture) deactivate catalysts; use Karl Fischer titration to verify anhydrous conditions.
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., H₂ pressure, solvent) and optimize conditions .

Q. What advanced techniques determine enantiomeric purity and configuration in this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak®) with UV/ECD detection .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration.
  • X-ray Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) for unambiguous stereochemical determination.

Q. What challenges arise in computational modeling of this compound’s reactivity?

  • Methodological Answer : Key challenges include:
  • Conformational Flexibility : Multiple rotamers around the C3–OH bond require extensive conformational sampling in MD simulations.
  • Solvent Effects : Implicit solvent models (e.g., PCM) may inadequately capture hydrogen-bonding interactions; explicit solvent MD is preferred.
  • Metal-Ligand Interactions : Accurately modeling transition metal coordination (e.g., Pd or Ru) demands high-level DFT functionals (e.g., ωB97X-D) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.